molecular formula C27H28ClN5O B11454848 1-{4-[2-(4-Chlorophenoxy)ethyl]-1-piperazinyl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-{4-[2-(4-Chlorophenoxy)ethyl]-1-piperazinyl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11454848
M. Wt: 474.0 g/mol
InChI Key: MSIBBNQTKJIFEQ-UHFFFAOYSA-N
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Description

1-{4-[2-(4-Chlorophenoxy)ethyl]-1-piperazinyl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C27H28ClN5O It is known for its unique structure, which includes a piperazine ring, a pyrido[1,2-a]benzimidazole core, and a chlorophenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-(4-Chlorophenoxy)ethyl]-1-piperazinyl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Chlorophenoxyethyl Intermediate: This involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol.

    Piperazine Derivatization: The 2-(4-chlorophenoxy)ethanol is then reacted with piperazine to form 1-(2-(4-chlorophenoxy)ethyl)piperazine.

    Cyclization and Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-(4-Chlorophenoxy)ethyl]-1-piperazinyl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-{4-[2-(4-Chlorophenoxy)ethyl]-1-piperazinyl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[2-(4-Chlorophenoxy)ethyl]-1-piperazinyl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[2-(4-Chlorophenoxy)ethyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • Ethanol, 2-(4-chlorophenoxy)-

Uniqueness

1-{4-[2-(4-Chlorophenoxy)ethyl]-1-piperazinyl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C27H28ClN5O

Molecular Weight

474.0 g/mol

IUPAC Name

1-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C27H28ClN5O/c1-2-5-20-18-26(33-25-7-4-3-6-24(25)30-27(33)23(20)19-29)32-14-12-31(13-15-32)16-17-34-22-10-8-21(28)9-11-22/h3-4,6-11,18H,2,5,12-17H2,1H3

InChI Key

MSIBBNQTKJIFEQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CCOC5=CC=C(C=C5)Cl)C#N

Origin of Product

United States

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